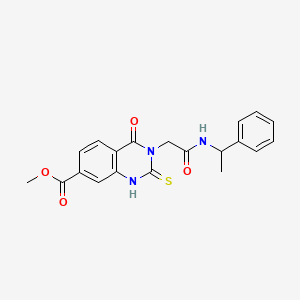

Methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-oxo-3-[2-oxo-2-(1-phenylethylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-12(13-6-4-3-5-7-13)21-17(24)11-23-18(25)15-9-8-14(19(26)27-2)10-16(15)22-20(23)28/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKGVUONYIOSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound features a quinazoline core with various functional groups that may contribute to its biological activities. The presence of the thioxo group and the phenylethylamine moiety are particularly noteworthy for their potential interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate that the compound has activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for various bacterial strains have been determined, showing that this compound can outperform traditional antibiotics in certain cases:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

| Bacillus cereus | 0.020 |

| Pseudomonas aeruginosa | 0.025 |

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies have indicated that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of COX Enzymes

A study evaluated the inhibition of cyclooxygenase (COX) enzymes by the compound:

| COX Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 5.0 |

| COX-2 | 3.5 |

The lower IC50 value for COX-2 suggests selective inhibition, which is desirable for minimizing side effects associated with non-selective COX inhibitors.

The mechanism by which this compound exerts its biological effects is under investigation. Preliminary molecular docking studies indicate that the compound may interact with key enzymes and receptors involved in inflammation and microbial resistance.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate have been tested against various cancer cell lines. In vitro assays demonstrated that certain derivatives showed potent activity against the MCF-7 breast cancer cell line, with some exhibiting better efficacy than established chemotherapeutics like Doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar thioxoquinazoline derivatives possess antibacterial and antifungal activities. These compounds were found to be effective against a range of Gram-positive and Gram-negative bacteria as well as several fungal strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Synthesis and Structural Studies

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include the formation of the tetrahydroquinazoline ring through cyclization reactions and subsequent functionalization to introduce the thioxo and carboxylate groups .

Structural Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are crucial for confirming the structure of synthesized compounds. These methods help elucidate the molecular framework and confirm the presence of functional groups critical for biological activity .

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted on synthesized tetrahydroquinazoline derivatives, several compounds were tested for their anticancer activity using MTT assays on MCF-7 cells. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity compared to unmodified analogs .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial activity of thioxoquinazoline derivatives against various pathogens. The most potent compound demonstrated a Minimum Inhibitory Concentration (MIC) lower than that of conventional antibiotics, suggesting potential for development into new antimicrobial agents .

Data Table: Summary of Research Findings

Q & A

Q. What are the established synthetic routes for Methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a two-step process:

- Step 1: React methyl 3-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylate with phenyl isothiocyanate in pyridine under reflux (100°C for 4–6 hours). This forms the thioxo-quinazoline core .

- Step 2: Introduce the 1-phenylethylaminoethyl group via nucleophilic substitution using 2-bromo-1-phenylethylamine in DMF with Cs₂CO₃ as a base (room temperature, 12 hours).

Optimization Tips: - Monitor reaction progress using HPLC (C18 column, acetonitrile/water gradient) to identify intermediates and byproducts .

- Adjust stoichiometry (e.g., 1.2 equiv. of phenyl isothiocyanate) to improve yields beyond 66% .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Purity Assessment: Use reversed-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm. Mobile phase: 0.1% TFA in water/acetonitrile (70:30 → 30:70 over 20 minutes) .

- Structural Confirmation:

Advanced Research Questions

Q. How can structural modifications at the 3-(2-oxoethyl) position enhance bioactivity, and what synthetic challenges arise?

Methodological Answer:

- Modification Strategy: Replace the 1-phenylethyl group with substituted benzyl or heteroaryl moieties (e.g., 4-CF₃-benzyl) to modulate lipophilicity and target binding .

- Challenges:

- Steric hindrance from bulky substituents may reduce reaction yields. Use microwave-assisted synthesis (60°C, 2 hours) to accelerate kinetics.

- Purify derivatives via preparative HPLC (XBridge BEH C18, 10 µm, 19 × 250 mm) with isocratic elution (acetonitrile/water = 55:45) .

Q. What mechanistic insights explain contradictory solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Profile: The compound exhibits low solubility in water (<0.1 mg/mL) but moderate solubility in DMF (20–30 mg/mL) due to its amphiphilic structure (polar carboxylate vs. hydrophobic phenyl/quinazoline groups).

- Resolution: Use co-solvents (e.g., DMSO:water = 1:1) for in vitro assays. For crystallography, grow crystals in ethyl acetate/hexane (3:7) via slow evaporation .

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

- Data Validation: Cross-reference with independent sources (e.g., PubChem, Kanto Reagents catalogs) and verify instrumentation calibration .

- Protocol Standardization: Replicate synthesis and characterization under controlled conditions (e.g., nitrogen atmosphere for oxidation-sensitive steps) .

Experimental Design & Data Analysis

Q. What strategies mitigate thiol oxidation during storage or handling?

Methodological Answer:

Q. How should researchers design dose-response studies given the compound’s instability in aqueous buffers?

Methodological Answer:

- Buffer Selection: Use phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO to enhance stability.

- Kinetic Monitoring: Perform LC-MS at 0, 6, 12, and 24 hours to quantify degradation products (e.g., hydrolyzed carboxylate) .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.